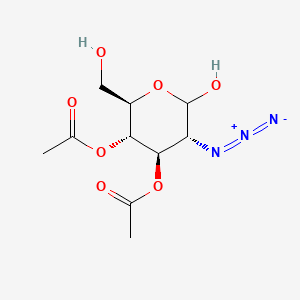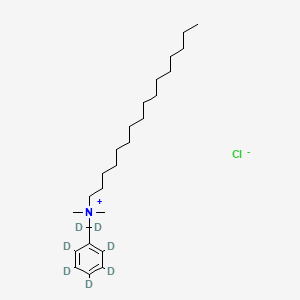
Cetalkonium Chloride-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cetalkonium Chloride-d7 is a deuterium-labeled version of Cetalkonium Chloride, a quaternary ammonium compound. The deuterium labeling is used for tracing and quantification purposes in scientific research. Cetalkonium Chloride itself is known for its antiseptic properties and is used in various pharmaceutical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cetalkonium Chloride-d7 involves the incorporation of deuterium into the Cetalkonium Chloride molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions may vary, but typically involve the use of deuterated benzyl chloride and hexadecylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the deuterium content and ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Cetalkonium Chloride-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Cetalkonium Chloride-d7 is used in various scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and to study the behavior of quaternary ammonium compounds.
Biology: Employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: Used in the development of new antiseptic formulations and drug delivery systems.
Industry: Applied in the formulation of cationic surfactants and emulsifiers for various industrial processes.
Mecanismo De Acción
The mechanism of action of Cetalkonium Chloride-d7 is similar to that of Cetalkonium Chloride. It involves the disruption of cell membranes through its cationic nature, which allows it to bind to negatively charged surfaces. This binding disrupts the cell membrane, inactivates enzymes, and denatures proteins, leading to the antimicrobial effects observed .
Comparación Con Compuestos Similares
Cetalkonium Chloride-d7 can be compared with other quaternary ammonium compounds such as:
Benzalkonium Chloride: Known for its broad-spectrum antimicrobial activity.
Myristalkonium Chloride: Similar in structure but with a shorter alkyl chain.
Benzododecinium Chloride: Another quaternary ammonium compound with different alkyl chain length.
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracing and quantification in scientific studies .
Propiedades
Fórmula molecular |
C25H46ClN |
|---|---|
Peso molecular |
403.1 g/mol |
Nombre IUPAC |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-hexadecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1/i17D,18D,19D,21D,22D,24D2; |
Clave InChI |
SXPWTBGAZSPLHA-IULIFYPESA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC)[2H])[2H].[Cl-] |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


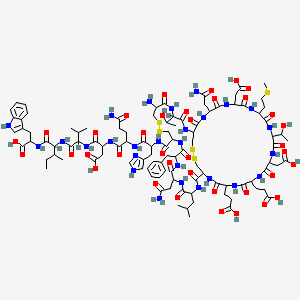
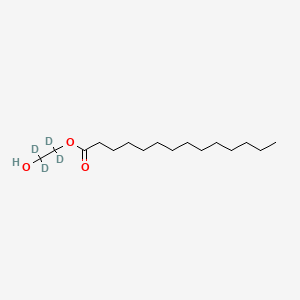
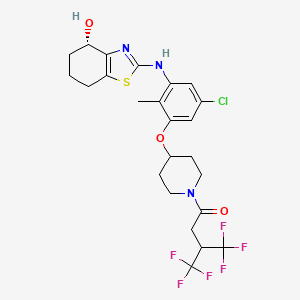
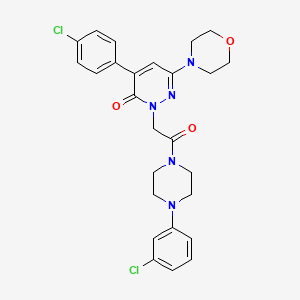
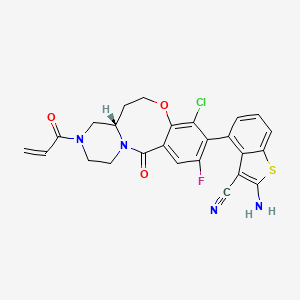
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
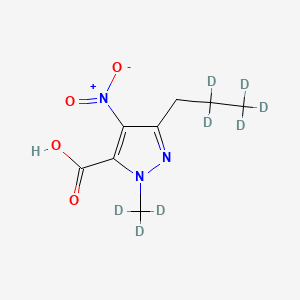
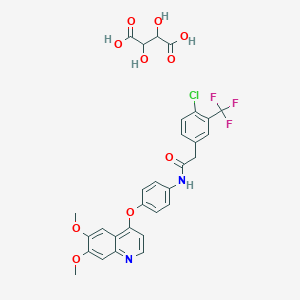
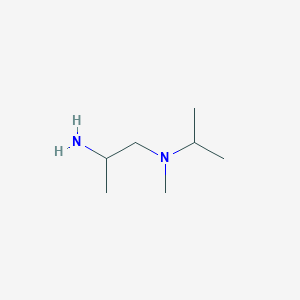
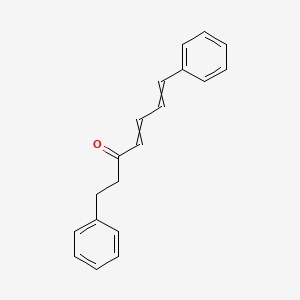
![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
